molecular formula C5H4Cl2N2O B15358337 3,5-dichloro-6-methyl-1H-pyrazin-2-one

3,5-dichloro-6-methyl-1H-pyrazin-2-one

Cat. No.: B15358337
M. Wt: 179.00 g/mol
InChI Key: QKHQYQGJFUZBJU-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-methyl-1H-pyrazin-2-one is a chemical compound belonging to the pyrazinone family Pyrazinones are heterocyclic aromatic organic compounds characterized by a pyrazine ring fused with a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-6-methyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3,5-dichloro-2-hydroxypyrazine with a methylating agent, such as methyl iodide, in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-6-methyl-1H-pyrazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted pyrazinones or other derivatives.

Scientific Research Applications

3,5-Dichloro-6-methyl-1H-pyrazin-2-one has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,5-Dichloro-6-methyl-1H-pyrazin-2-one is similar to other pyrazinone derivatives, such as 3,5-dimethylpyrazole and pyrrolopyrazine derivatives. its unique chloro and methyl substituents contribute to distinct chemical and biological properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 3,5-Dimethylpyrazole

  • Pyrrolopyrazine derivatives

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Properties

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

3,5-dichloro-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C5H4Cl2N2O/c1-2-3(6)9-4(7)5(10)8-2/h1H3,(H,8,10)

InChI Key

QKHQYQGJFUZBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1)Cl)Cl

Origin of Product

United States

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